molecular formula C8H12INS B13181790 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole

4-Tert-butyl-2-(iodomethyl)-1,3-thiazole

Cat. No.: B13181790
M. Wt: 281.16 g/mol
InChI Key: SUDRLWUKLJPSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2-(iodomethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the tert-butyl and iodomethyl groups in this compound makes it unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole typically involves the reaction of tert-butyl thiazole with iodomethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction is conducted at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, involving steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-(iodomethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl-substituted thiazoles.

Scientific Research Applications

4-Tert-butyl-2-(iodomethyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(iodomethyl)-1,3-thiazole involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-3-iodoheptane
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

4-Tert-butyl-2-(iodomethyl)-1,3-thiazole is unique due to the presence of both the thiazole ring and the iodomethyl group. This combination provides distinct reactivity and potential applications compared to other similar compounds. The tert-butyl group adds steric hindrance, influencing the compound’s reactivity and stability.

Properties

Molecular Formula

C8H12INS

Molecular Weight

281.16 g/mol

IUPAC Name

4-tert-butyl-2-(iodomethyl)-1,3-thiazole

InChI

InChI=1S/C8H12INS/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4H2,1-3H3

InChI Key

SUDRLWUKLJPSGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.